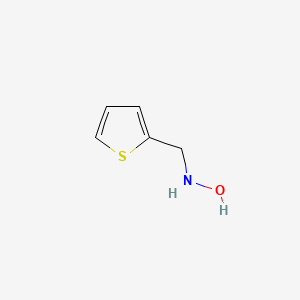
N-(thiophen-2-ylmethyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Thiophen-2-ylmethyl)hydroxylamine is an organic compound with the molecular formula C(_5)H(_7)NOS It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a hydroxylamine group via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Direct Synthesis: : One common method to synthesize N-(thiophen-2-ylmethyl)hydroxylamine involves the reaction of thiophen-2-ylmethanol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
-
Alternative Methods: : Another approach involves the reduction of N-(thiophen-2-ylmethyl)nitroso compounds using reducing agents like sodium borohydride. This method can offer higher yields and better control over the reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production scale.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : N-(Thiophen-2-ylmethyl)hydroxylamine can undergo oxidation reactions to form N-(thiophen-2-ylmethyl)nitroso compounds. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : The compound can be reduced to N-(thiophen-2-ylmethyl)amine using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: N-(Thiophen-2-ylmethyl)nitroso compounds.
Reduction: N-(Thiophen-2-ylmethyl)amine.
Substitution: Varied products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
N-(Thiophen-2-ylmethyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in constructing heterocyclic compounds and other functionalized derivatives.
Biology
In biological research, this compound can be used to study the effects of hydroxylamine derivatives on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways involving hydroxylamine groups.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for developing therapeutic agents.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism by which N-(thiophen-2-ylmethyl)hydroxylamine exerts its effects involves its ability to participate in redox reactions and form stable intermediates. The hydroxylamine group can donate or accept electrons, making it a versatile functional group in chemical reactions. Molecular targets may include enzymes and proteins that interact with hydroxylamine derivatives, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
N-(Phenylmethyl)hydroxylamine: Similar structure but with a phenyl group instead of a thiophene ring.
N-(Pyridin-2-ylmethyl)hydroxylamine: Contains a pyridine ring, offering different electronic properties.
N-(Furan-2-ylmethyl)hydroxylamine: Features a furan ring, which is another five-membered heterocycle.
Uniqueness
N-(Thiophen-2-ylmethyl)hydroxylamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H7NOS |
|---|---|
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
N-(thiophen-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7NOS/c7-6-4-5-2-1-3-8-5/h1-3,6-7H,4H2 |
Clave InChI |
QLRGTLVXPVPXDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


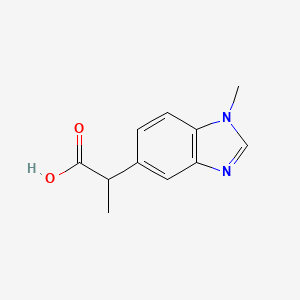
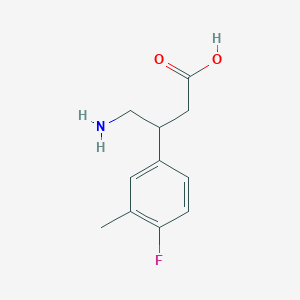

![[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13541714.png)

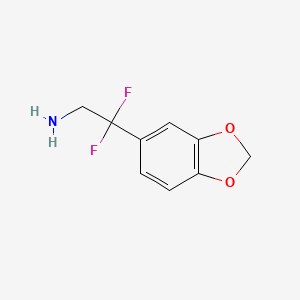
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B13541732.png)
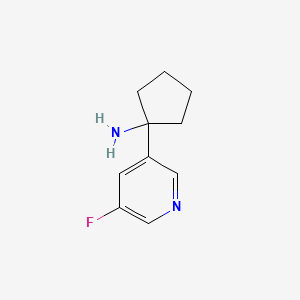
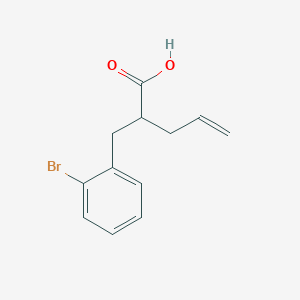
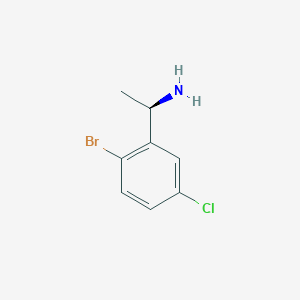
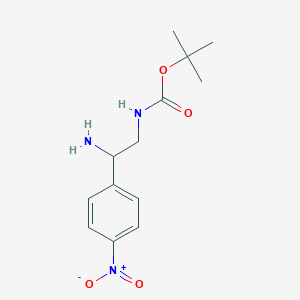

![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)

